N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 2-fluorobenzyl group at position 1 and a 4-bromophenyl amide substituent. Its structure combines electron-withdrawing halogens (bromine and fluorine) with a rigid heterocyclic core, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. This article compares its structural, synthetic, and physicochemical properties with four related compounds from diverse sources.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c23-16-7-9-17(10-8-16)26-21(28)18-12-14-5-3-11-25-20(14)27(22(18)29)13-15-4-1-2-6-19(15)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCWSWLXIGMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core and introduce the bromophenyl and fluorophenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Industrial methods may also explore alternative synthetic routes to reduce costs and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromophenyl or fluorophenyl groups.
Scientific Research Applications
N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Core Variations : The target compound shares the 1,8-naphthyridine core with , and 4, while compound 67 () uses a [1,5]-naphthyridine scaffold, altering electronic delocalization and steric bulk .
- Halogen Substitutions : The 4-bromophenyl group in the target compound differs from the 4-chlorophenyl () and 2-methoxyphenyl () groups. Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine .
- Positional Effects : The 2-fluorobenzyl group in the target compound contrasts with 4-fluorobenzyl () and 3-fluorophenyl (), likely influencing steric interactions and dipole moments .
Insights :
- Spectral Features : The absence of a hydroxy group in the target compound (vs. ’s 4-hydroxy) may simplify its NMR profile by reducing hydrogen-bonding complexity .
Physicochemical Properties
Table 3: Comparative Physicochemical Analysis
Biological Activity
N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound within the dihydropyridine (DHP) class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its antimicrobial properties, anticancer effects, and structure-activity relationships.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a bromophenyl group, a fluorophenyl group, and a naphthyridine core, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds derived from naphthyridines exhibit significant antimicrobial properties. For instance, studies have shown that various naphthyridine derivatives can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. The specific compound may similarly exhibit potent antimicrobial effects due to its structural features.
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
| 13 | 0.30 | Bactericidal |
MIC: Minimum Inhibitory Concentration
Anticancer Properties
Naphthyridine derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, certain naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines, including lung cancer and leukemia.
Case Study: Apoptosis Induction
In vitro studies demonstrated that specific naphthyridine derivatives activate apoptotic pathways in human myeloid leukemia cells. The mechanism involves cell cycle arrest and the induction of necrosis at varying concentrations.
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives is influenced by their structural components. Research indicates that electron-withdrawing groups enhance antimicrobial activity compared to electron-donating groups. The presence of halogen substituents (like bromine and fluorine) can significantly impact the compound's efficacy.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Activity Impact |
|---|---|
| Electron-withdrawing | Enhanced activity |
| Electron-donating | Reduced activity |
| Halogen presence | Increased potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
